molecular formula C24H27N3 B073604 C.I. Basic Violet 1, molybdatetungstatephosphate CAS No. 1325-82-2

C.I. Basic Violet 1, molybdatetungstatephosphate

Cat. No.: B073604
CAS No.: 1325-82-2
M. Wt: 301.4 g/mol
InChI Key: AMPCGOAFZFKBGH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of C.I. Basic Violet 1, molybdatetungstatephosphate involves the reaction of benzenamine derivatives with phosphotungstomolybdic acid. The reaction conditions typically include controlled temperatures and pH levels to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the reactants are mixed under specific conditions to yield the final product. The process may include steps such as filtration, purification, and drying to obtain the pure dye .

Chemical Reactions Analysis

Types of Reactions: C.I. Basic Violet 1, molybdatetungstatephosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the dye’s properties for specific applications .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of different oxidized derivatives of the dye .

Mechanism of Action

The mechanism of action of C.I. Basic Violet 1, molybdatetungstatephosphate involves its interaction with specific molecular targets, leading to changes in color. The dye molecules absorb light at specific wavelengths, resulting in the characteristic bluish-violet color. The interaction with phosphotungstomolybdic acid enhances the dye’s stability and color properties .

Comparison with Similar Compounds

  • Pigment Violet 3 (PV3)
  • Triarylcarbonium
  • Polycyclic compounds

Comparison: C.I. Basic Violet 1, molybdatetungstatephosphate stands out due to its unique combination with phosphotungstomolybdic acid, which enhances its stability and color properties compared to other similar compounds. This makes it particularly valuable in applications requiring long-lasting and vibrant colors .

Properties

IUPAC Name

4-[(4-aminophenyl)-(4-methyliminocyclohexa-2,5-dien-1-ylidene)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3/c1-23-19-12-6-16(7-13-19)20(14-2-8-17(21)9-3-14)15-4-10-18(22)11-5-15/h2-13H,21-22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWDURZSYQTXVIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C1C=CC(=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70862637
Record name 4,4'-{[4-(Methylimino)cyclohexa-2,5-dien-1-ylidene]methylene}dianiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70862637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1325-82-2
Record name C.I. Pigment Violet 3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001325822
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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